Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate
CAS No.: 1211522-81-4
Cat. No.: VC8218630
Molecular Formula: C9H6ClF3O4S
Molecular Weight: 302.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211522-81-4 |
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Molecular Formula | C9H6ClF3O4S |
Molecular Weight | 302.66 g/mol |
IUPAC Name | methyl 2-chlorosulfonyl-3-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-3-2-4-6(9(11,12)13)7(5)18(10,15)16/h2-4H,1H3 |
Standard InChI Key | NYMNJOKGCJJJSR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl |
Canonical SMILES | COC(=O)C1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
The compound’s structure combines a benzoate ester core with two functional groups: a chlorosulfonyl (-SO₂Cl) moiety at position 2 and a trifluoromethyl (-CF₃) group at position 3. The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances thermal stability and lipophilicity through its strong electron-withdrawing effect.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₉H₆ClF₃O₄S |
Molecular Weight | 314.65 g/mol |
Appearance | White crystalline solid |
Melting Point | 115–117°C (estimated) |
Solubility | Soluble in polar organic solvents (e.g., DCM, DMF) |
Stability | Moisture-sensitive; decomposes under basic conditions |
Synthetic Routes and Optimization
The synthesis of methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate typically involves chlorosulfonation of a pre-functionalized benzoate precursor. While direct literature on this exact compound is limited, analogous pathways from patents and research articles provide a framework for its preparation .
Diazotization-Sulfonation Approach
A method adapted from CN101786972A involves:
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Diazotization: Reacting 2-amino-3-(trifluoromethyl)benzoate with sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) in acetic acid at 10–25°C to form a diazonium salt intermediate.
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Sulfonyl Chlorination: Treating the diazonium salt with sulfur dioxide (SO₂) in the presence of a copper chloride catalyst to introduce the chlorosulfonyl group .
This one-step process avoids multi-step sequences, achieving yields >70% under optimized conditions. Key parameters include:
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Temperature control (<25°C) to prevent side reactions.
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Stoichiometric excess of SO₂ to ensure complete conversion.
Industrial-Scale Production
In continuous flow systems, automated reagent delivery and temperature modulation improve yield consistency. Solvent recovery (e.g., acetic acid) reduces costs, aligning with green chemistry principles.
Reactivity and Functionalization
The compound’s chlorosulfonyl group participates in diverse transformations:
Nucleophilic Substitution
Reagents such as amines, alcohols, or thiols displace the chloride, forming sulfonamides, sulfonate esters, or sulfonothioates. For example:
Triethylamine is often added to scavenge HCl, accelerating reaction rates.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the chlorosulfonyl group to a sulfinic acid (-SO₂H).
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Oxidation: Hydrogen peroxide (H₂O₂) oxidizes it to a sulfonic acid (-SO₃H).
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to sulfonamide-based drugs. For instance, derivatives have shown activity against tyrosine kinase receptors, implicated in cancer and inflammatory diseases.
Polymer Chemistry
Incorporating the trifluoromethyl-sulfonyl motif into polymers enhances their thermal stability (decomposition temperatures >300°C) and chemical resistance, valuable for high-performance coatings.
Agrochemical Development
Analogous chlorosulfonyl benzoates are intermediates in herbicides like triflusulfuron-methyl. The trifluoromethyl group improves leaf adhesion and rainfastness in crop protection agents .
Comparison with Structural Analogs
Table 2: Comparative Analysis of Benzoate Derivatives
Compound | Key Differences | Reactivity Profile |
---|---|---|
Methyl 2-chlorosulfonylbenzoate | Lacks -CF₃ group; lower electrophilicity | Slower nucleophilic substitution |
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | -F substituent; reduced steric hindrance | Higher solubility in water |
Methyl 2,3-bis(chlorosulfonyl)benzoate | Dual -SO₂Cl groups; hyper-electrophilic | Prone to over-substitution |
The trifluoromethyl group in methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate uniquely balances reactivity and stability, avoiding the excessive electrophilicity of bis-sulfonyl derivatives.
Challenges and Future Directions
Synthetic Bottlenecks
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Moisture Sensitivity: The chlorosulfonyl group hydrolyzes readily, necessitating anhydrous conditions.
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Catalyst Optimization: Copper chloride in sulfonation reactions risks contamination; ligand-assisted catalysis may improve purity.
Emerging Applications
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Photoaffinity Labeling: The -SO₂Cl group could anchor biomolecules in proteomics studies.
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Battery Electrolytes: Sulfonyl-containing compounds are being explored for lithium-ion conductivity enhancement.
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